N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide
Overview
Description
Synthesis Analysis
The synthesis of N-[(3S)-2-Oxotetrahydrofuran-3-yl]butanamide involves complex chemical reactions, often requiring specific catalysts and conditions to achieve the desired product. Studies have explored various synthetic routes, including the use of transition metal-catalyzed reactions, to improve the efficiency and yield of the synthesis process. For instance, mechanistic studies on hydrocyanation reactions highlight the role of catalysts in synthesizing related compounds, emphasizing the importance of ligand effects and reaction conditions (Bini, Müller, & Vogt, 2010).
Molecular Structure Analysis
The molecular structure of N-[(3S)-2-Oxotetrahydrofuran-3-yl]butanamide is characterized by specific features such as the tetrahydrofuran ring and amide functional group. Studies on the structural diversity and substitution patterns of nitrogen heterocycles among U.S. FDA-approved pharmaceuticals provide insights into the significance of such structures in bioactive molecules (Vitaku, Smith, & Njardarson, 2014).
Chemical Reactions and Properties
The chemical reactivity of N-[(3S)-2-Oxotetrahydrofuran-3-yl]butanamide is influenced by its functional groups, making it a versatile intermediate in organic synthesis. The compound can undergo various chemical reactions, including nucleophilic addition or substitution reactions, depending on the reaction conditions and the presence of other reactive species. Research on reactions of CO2 and CO2 analogs with reagents containing Si–H and Si–N units sheds light on the types of chemical transformations that similar compounds can undergo, demonstrating the potential for diverse chemical applications (Kraushaar et al., 2014).
Physical Properties Analysis
The physical properties of N-[(3S)-2-Oxotetrahydrofuran-3-yl]butanamide, such as melting point, boiling point, and solubility, are critical for its handling and application in various processes. While specific studies on this compound's physical properties might be limited, general principles of organic chemistry and the properties of similar compounds provide a basis for understanding its behavior under different conditions.
Chemical Properties Analysis
The chemical properties of N-[(3S)-2-Oxotetrahydrofuran-3-yl]butanamide, including its acidity, basicity, reactivity with other chemical species, and stability, are key to its utility in synthesis and other applications. Investigations into the nitro-functionalized analogues of 1,3-butadiene offer insights into the reactivity and functional group transformations that are relevant to understanding the chemical properties of N-[(3S)-2-Oxotetrahydrofuran-3-yl]butanamide and related compounds (Sadowski & Kula, 2024).
Scientific Research Applications
Synthesis of Dyes and Pigments : N-Phenyl-3-oxo-butanamide, a compound structurally related to N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide, is used in the synthesis of dyes and pigments. It can react with diazonium salts to produce diazo products that coordinate with copper(II) and iron(III) (Güzel, Serindaǧ, & Serin, 1997).
Medicinal Applications : Certain derivatives, like 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, have shown potent and selective inhibitory activity against dipeptidyl peptidase IV, leading to reduced blood glucose levels, which is significant in the treatment of diabetes (Nitta et al., 2012).
Catalysis in Electrochemical Processes : Mesoporous nitrogen-doped carbon derived from N-butyl-3-methylpyridinium dicyanamide, another related compound, serves as an effective, inexpensive, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide (Fellinger, Hasché, Strasser, & Antonietti, 2012).
Synthesis of Heterocyclic Compounds : N-(pyridin-3-yl)-3-(pyridin-3-ylimino)butanamide is utilized in the synthesis of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives, highlighting its synthetic versatility (Hafiz, Ramiz, & Sarhan, 2011).
Local Anesthetic Activity : N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide itself has been identified to possess considerable local anesthetic activity, which is crucial for medical applications (Saxena, Singh, Agarwal, & Mehra, 1984).
Chelating Agents in Radiopharmaceuticals : TTHA-Bis(butanamide) derivatives, which are structurally related, act as potential chelating agents for radiopharmaceutical applications due to their high stability and low ligand basicity (Achour et al., 1998).
properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFNZZXXTGXBOG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435962 | |
Record name | N-[(3S)-2-oxooxolan-3-yl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide | |
CAS RN |
67605-85-0 | |
Record name | N-Butyrylhomoserine lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067605850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(3S)-2-oxooxolan-3-yl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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